N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide
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Overview
Description
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide is a chemical compound characterized by the presence of a dioxocyclohexadienyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide typically involves the oxidation of precursor compounds such as phenylalanine derivatives. The reaction conditions often include the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the dioxocyclohexadienyl group to a more reduced form, such as cyclohexadiene.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, reduced cyclohexadiene derivatives, and substituted acetamide compounds .
Scientific Research Applications
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that affect their function and stability .
Comparison with Similar Compounds
Similar Compounds
L-dopaquinone: An L-phenylalanine derivative with a similar dioxocyclohexadienyl group.
Caffeic acid quinone: An α,β-unsaturated monocarboxylic acid with a dioxocyclohexadienyl group.
N5-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-L-glutamine: A compound with a similar dioxocyclohexadienyl group attached to a glutamine moiety.
Uniqueness
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide is unique due to its specific structural configuration and the presence of both an acetamide and a dioxocyclohexadienyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
74331-99-0 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide |
InChI |
InChI=1S/C8H7NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,9,10) |
InChI Key |
ZURSEPSYQSVJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C(=O)C=C1 |
Origin of Product |
United States |
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